2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester
Description
Molecular Formula: C₁₀H₇F₃N₂O₃
Molecular Weight: 260.17 g/mol (accurate mass: 260.0409)
CAS Number: 165963-72-4
Structural Features:
- A benzoic acid backbone with a methyl ester at the carboxyl group.
- A hydroxyl group at the 2-position and a trifluoromethyl-substituted diazirine ring at the 4-position of the benzene ring .
Key Properties: - Photoreactivity: The diazirine moiety enables UV-induced covalent bonding with biomolecules (e.g., proteins), making it a valuable photoaffinity probe for studying protein interactions .
- Stability: The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability in biological systems .
Applications: - Chemical Biology: Used in photoaffinity labeling to map ligand-binding sites and protein-protein interaction networks .
- Medicinal Chemistry: Serves as a scaffold for developing targeted therapies due to its dual reactivity (diazirine for cross-linking, hydroxyl for hydrogen bonding) .
Properties
IUPAC Name |
methyl 2-hydroxy-4-[3-(trifluoromethyl)diazirin-3-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c1-18-8(17)6-3-2-5(4-7(6)16)9(14-15-9)10(11,12)13/h2-4,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESDLZIPGDGBBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2(N=N2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438290 | |
| Record name | Methyl 2-hydroxy-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165963-72-4 | |
| Record name | Methyl 2-hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165963-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-hydroxy-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH2F35PYQ4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Protection of the Hydroxyl Group
Starting Material : Methyl 2-hydroxy-4-bromobenzoate
Reagents : Methoxymethyl chloride (MOMCl), N,N-diisopropylethylamine (DIPEA), dichloromethane (DCM).
Conditions : 0°C to room temperature, 12 hours.
Outcome : Methyl 2-(methoxymethoxy)-4-bromobenzoate (Yield: 90%).
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁BrO₄ |
| Molecular Weight | 291.10 g/mol |
| Purity | ≥95% (HPLC) |
Trifluoromethyl Ketone Installation
Reagents : n-Butyllithium (n-BuLi), 1-trifluoroacetyl piperidine, tetrahydrofuran (THF).
Conditions : -78°C under argon, 2 hours.
Outcome : Methyl 2-(methoxymethoxy)-4-(trifluoroacetyl)benzoate (Yield: 82%).
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁F₃O₅ |
| Molecular Weight | 316.21 g/mol |
| Characterization | ¹⁹F NMR: δ -70.2 (CF₃) |
Oxime Formation
Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl), pyridine, ethanol.
Conditions : Reflux at 80°C, 6 hours.
Outcome : Methyl 2-(methoxymethoxy)-4-(trifluoromethyl)oximino-benzoate (Yield: 64%).
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂F₃N₂O₅ |
| Molecular Weight | 329.23 g/mol |
| Purity | ≥90% (TLC) |
Tosylation and Diazirine Cyclization
Reagents : Tosyl chloride (TsCl), ammonia (NH₃), triethylamine (Et₃N), iodine (I₂).
Conditions :
-
Tosylation : 0°C, 2 hours (Yield: 85%).
-
Cyclization : Liquid NH₃, Et₃N, I₂, -33°C, 4 hours (Yield: 88%).
Outcome : Methyl 2-(methoxymethoxy)-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoate.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀F₃N₂O₄ |
| Molecular Weight | 327.22 g/mol |
| ¹H NMR | δ 3.41 (s, 3H, OCH₃), 7.82 (d, J=8.4 Hz, 1H) |
Deprotection of the Hydroxyl Group
Reagents : Hydrochloric acid (HCl), dioxane/water (4:1).
Conditions : 50°C, 3 hours.
Outcome : 2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester (Yield: 94%).
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₇F₃N₂O₃ |
| Molecular Weight | 260.17 g/mol |
| Melting Point | 98–100°C |
| HPLC Purity | ≥98% |
Optimization and Challenges
Regioselectivity in Diazirine Formation
The cyclization step requires precise control of temperature and stoichiometry to avoid byproducts such as diazo compounds. Excess iodine (>1.2 equiv) improves diazirine yield by promoting intermediate iodination.
Stability of Intermediates
The trifluoromethyl oxime intermediate is hygroscopic and requires storage under argon. Degradation (>5%) occurs if exposed to moisture for >24 hours.
Alternative Synthetic Routes
Late-Stage Esterification
Carboxylic acid precursors (e.g., 2-hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid) can be esterified using methanol and thionyl chloride (SOCl₂). This route achieves 85% esterification yield but necessitates additional purification.
Research Findings and Applications
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the diazirine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Photoaffinity Labeling
The diazirine group in this compound is a photoactivatable moiety that, upon exposure to UV light, generates a reactive carbene. This property allows it to covalently bond to nearby biomolecules, making it an effective tool for:
- Mapping Protein Interactions : Researchers use this compound to identify and characterize protein-protein interactions in complex biological systems. When proteins are exposed to UV light in the presence of this compound, they can be labeled and subsequently isolated for analysis.
Biochemical Assays
Due to its solubility and stability conferred by the hydroxyl group, the methyl ester derivative can be employed in various biochemical assays:
- Enzyme Activity Studies : The compound can be used to study enzyme kinetics by labeling active sites or substrates.
- Cellular Uptake Studies : Its ability to penetrate cell membranes allows for tracking the uptake and distribution within living cells.
Drug Development
The unique properties of this compound make it suitable for applications in drug discovery:
- Target Identification : By using photoaffinity labeling techniques, researchers can identify potential drug targets within cells.
- Lead Compound Modification : The structure can serve as a scaffold for developing new therapeutics with improved efficacy and selectivity.
Data Tables
Case Study 1: Protein Interaction Mapping
In a study by Hatanaka et al., the use of 2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid, methyl ester allowed researchers to successfully map interactions between ribosomal RNA components in Escherichia coli. The reactive carbene generated from the diazirine moiety facilitated the covalent attachment to specific RNA regions, enabling subsequent identification through mass spectrometry.
Case Study 2: Drug Target Validation
Another application involved using this compound to validate potential drug targets within cancer cell lines. By employing photoaffinity labeling, researchers were able to isolate and characterize proteins that interact with newly synthesized anti-cancer agents, shedding light on their mechanisms of action and potential side effects.
Mechanism of Action
The compound exerts its effects through the formation of covalent bonds with target molecules upon exposure to UV light. The diazirine ring is activated by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can insert into C-H, N-H, and O-H bonds of nearby molecules, forming stable covalent bonds .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Biological Activity
2-Hydroxy-4-[3-(trifluoromethyl)-3H-diazirin-3-YL]benzoic acid, methyl ester (CAS No. 165963-72-4) is a compound of interest due to its unique structural features, including the trifluoromethyl group and diazirine moiety, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and potential applications of this compound based on diverse scientific literature.
- Molecular Formula: C10H7F3N2O3
- Molecular Weight: 260.17 g/mol
- SMILES Notation:
COC(=O)c1ccc(cc1O)C2(N=N2)C(F)(F)F
The biological activity of this compound is primarily attributed to its ability to act as a photoaffinity label. The diazirine group can form covalent bonds with biological targets upon exposure to UV light, allowing for the study of protein interactions and localization in cellular systems.
Antidiabetic Potential
Recent studies have highlighted the potential of this compound as an antidiabetic agent. In vitro assays have demonstrated its inhibitory effects on key enzymes involved in carbohydrate metabolism:
| Enzyme | IC50 (μM) | Standard Comparison |
|---|---|---|
| α-Glucosidase | 6.28 | Acarbose (2.00 μM) |
| α-Amylase | 4.58 | Acarbose (1.58 μM) |
| PTP1B | 0.91 | Ursolic Acid (1.35 μM) |
| DPPH (Antioxidant) | 2.36 | Ascorbic Acid (0.85 μM) |
These results suggest that the compound exhibits significant inhibitory activity against these enzymes, indicating its potential as a multitarget antidiabetic agent .
Antioxidant Activity
The antioxidant properties of this compound were evaluated using the DPPH assay, showing an IC50 value of 2.36 μM. This suggests that it can effectively scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .
Case Studies
A notable study investigated the use of this compound in a model system to understand its effects on glucose metabolism and oxidative stress in diabetic mice. The results indicated that treatment with the compound led to a significant reduction in blood glucose levels and improved antioxidant status compared to control groups .
Applications
The unique properties of this compound make it suitable for various applications:
- Chemical Probes: Its diazirine moiety allows it to be used as a chemical probe for studying protein interactions in living cells.
- Pharmaceutical Development: Given its antidiabetic and antioxidant activities, it holds promise for development into therapeutic agents for diabetes management.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
